molecular formula C16H12N4 B10842071 2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine

2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine

Cat. No.: B10842071
M. Wt: 260.29 g/mol
InChI Key: IBRIUJBAFMFSDF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazoquinoline core with a phenyl group attached to the second position and an amine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazoquinoline .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoquinolines and quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine involves the stimulation of the immune system. It induces the production of cytokines, particularly interferon, by activating toll-like receptors (TLR7 and TLR8). This activation leads to the recruitment of immune cells and the subsequent destruction of infected or cancerous cells .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to induce cytokine production makes it particularly valuable in antiviral and anticancer research .

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

2-phenyl-3H-imidazo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C16H12N4/c17-15-14-13(11-8-4-5-9-12(11)18-15)19-16(20-14)10-6-2-1-3-7-10/h1-9H,(H2,17,18)(H,19,20)

InChI Key

IBRIUJBAFMFSDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)N

Origin of Product

United States

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